molecular formula C21H13BrClFN2OS B12036146 3-(4-Bromophenyl)-2-((2-chloro-6-fluorobenzyl)thio)quinazolin-4(3H)-one CAS No. 477313-83-0

3-(4-Bromophenyl)-2-((2-chloro-6-fluorobenzyl)thio)quinazolin-4(3H)-one

Cat. No.: B12036146
CAS No.: 477313-83-0
M. Wt: 475.8 g/mol
InChI Key: KBSABTQNQBABBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-2-((2-chloro-6-fluorobenzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-((2-chloro-6-fluorobenzyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring.

    Attachment of the Chloro-fluorobenzylthio Group: This can be done through a nucleophilic substitution reaction where the thiol group reacts with the chloro-fluorobenzyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could target the quinazolinone core or the bromophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent, particularly in the development of new drugs.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-((2-chloro-6-fluorobenzyl)thio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one
  • 3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)quinazolin-4(3H)-one
  • 3-(4-Bromophenyl)-2-((2-chloro-6-methylbenzyl)thio)quinazolin-4(3H)-one

Uniqueness

The presence of both chloro and fluoro substituents on the benzylthio group may confer unique chemical and biological properties to 3-(4-Bromophenyl)-2-((2-chloro-6-fluorobenzyl)thio)quinazolin-4(3H)-one, potentially enhancing its reactivity or specificity for certain biological targets.

Properties

CAS No.

477313-83-0

Molecular Formula

C21H13BrClFN2OS

Molecular Weight

475.8 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C21H13BrClFN2OS/c22-13-8-10-14(11-9-13)26-20(27)15-4-1-2-7-19(15)25-21(26)28-12-16-17(23)5-3-6-18(16)24/h1-11H,12H2

InChI Key

KBSABTQNQBABBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.